Cas no 1805575-57-8 (2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride)

2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride is a fluorinated benzyl chloride derivative with significant utility in organic synthesis and pharmaceutical intermediates. The presence of two trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable building block for constructing complex molecules with improved stability and reactivity. The methoxy group further modulates its electronic characteristics, allowing for selective functionalization. This compound is particularly useful in nucleophilic substitution reactions, where the benzyl chloride moiety serves as a reactive handle for further derivatization. Its high purity and well-defined structure ensure consistent performance in demanding synthetic applications, such as agrochemical and medicinal chemistry research.
2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride structure
1805575-57-8 structure
Product name:2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride
CAS No:1805575-57-8
MF:C10H7ClF6O
Molecular Weight:292.605403184891
CID:4981722

2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride 化学的及び物理的性質

名前と識別子

    • 2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride
    • インチ: 1S/C10H7ClF6O/c1-18-8-3-5(9(12,13)14)2-7(6(8)4-11)10(15,16)17/h2-3H,4H2,1H3
    • InChIKey: UUZYPBHYTZTFFX-UHFFFAOYSA-N
    • SMILES: ClCC1C(=CC(C(F)(F)F)=CC=1C(F)(F)F)OC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • トポロジー分子極性表面積: 9.2
  • XLogP3: 4.1

2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013010731-1g
2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride
1805575-57-8 97%
1g
1,504.90 USD 2021-06-25

2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride 関連文献

2,4-Bis(trifluoromethyl)-6-methoxybenzyl chlorideに関する追加情報

2,4-Bis(trifluoromethyl)-6-methoxybenzyl Chloride: A Comprehensive Overview

The compound 2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride, identified by the CAS number 1805575-57-8, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzyl group substituted with trifluoromethyl groups at positions 2 and 4, and a methoxy group at position 6. The presence of these substituents imparts distinctive chemical properties, making it a valuable molecule in both academic research and industrial applications.

Recent studies have highlighted the importance of trifluoromethyl-substituted aromatic compounds in drug discovery and materials science. The trifluoromethyl groups are known for their electron-withdrawing effects, which can significantly influence the electronic properties of the aromatic ring. This makes compounds like 2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride ideal candidates for exploring new chemical reactions and designing advanced materials. For instance, researchers have utilized this compound as a precursor in the synthesis of bioactive molecules, where its reactivity and stability play crucial roles.

The methoxy group at position 6 further enhances the versatility of this compound. Methoxy groups are known to introduce electron-donating effects, which can counterbalance the electron-withdrawing nature of the trifluoromethyl groups. This balance is critical in many chemical reactions, particularly in nucleophilic substitutions and electrophilic aromatic substitutions. Recent advancements in catalytic chemistry have demonstrated how such balanced substituents can facilitate more efficient reaction pathways, leading to higher yields and better product quality.

In terms of synthesis, 2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride is typically prepared through a multi-step process involving Friedel-Crafts alkylation or acylation followed by substitution reactions. The choice of reagents and reaction conditions is pivotal in ensuring the purity and stability of the final product. Researchers have explored various catalysts and solvents to optimize this synthesis process, with some studies reporting improved yields through the use of microwave-assisted synthesis techniques.

The applications of this compound extend beyond traditional organic chemistry. In materials science, it has been used as a building block for constructing advanced polymers and nanoparticles. Its ability to undergo various types of cross-coupling reactions makes it a versatile component in polymer design. For example, recent research has shown its potential in creating stimuli-responsive polymers that can adapt to environmental changes, such as temperature or pH levels.

In the field of pharmacology, 2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride has gained attention as a lead compound for drug development. Its unique structure allows for interactions with various biological targets, making it a promising candidate for designing drugs against diseases such as cancer and neurodegenerative disorders. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in disease progression.

The stability and reactivity of this compound also make it suitable for use in analytical chemistry. It has been employed as a reference standard in chromatographic analyses due to its well-defined physical and chemical properties. Recent advancements in mass spectrometry techniques have further enhanced its utility in identifying trace amounts of related compounds in complex mixtures.

In conclusion, 2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride, with its CAS number 1805575-57-8, stands out as a significant molecule with diverse applications across multiple disciplines. Its unique structure and chemical properties continue to drive innovative research and development efforts. As scientific advancements progress, this compound is expected to play an even more critical role in shaping future technologies and therapeutic solutions.

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